5-Trifluoromethylcytidine
Description
Context of Modified Nucleosides in Biochemical Systems
Nucleosides are fundamental building blocks of life, forming the basic structure of nucleic acids, DNA and RNA. They consist of a nucleobase (a purine (B94841) or pyrimidine) linked to a sugar molecule (ribose or deoxyribose). Beyond their role in genetics, nucleosides and their phosphorylated forms, nucleotides, are crucial for a variety of cellular processes, including metabolism, cell signaling, and macromolecule biosynthesis. biosynth.com
Nature itself has produced a vast array of modified nucleosides, with over 150 identified in cellular RNA. rsc.orgacs.org These modifications, ranging from simple methylations to more complex additions, play critical roles in regulating RNA structure, stability, and function. rsc.orgnih.gov For instance, modifications in transfer RNA (tRNA) are essential for accurate protein synthesis. researchgate.net This natural diversity has inspired scientists to create synthetic nucleoside analogs to study and control biological processes. These synthetic analogs are designed to mimic natural nucleosides and can act as inhibitors of key enzymes or be incorporated into nucleic acids to disrupt their function. biosynth.com
Significance of 5-Trifluoromethylcytidine within Nucleoside Analog Research
The development of fluorinated nucleosides dates back to the mid-20th century, with the synthesis of 5-fluorouracil (B62378) being a pioneering achievement in cancer chemotherapy. numberanalytics.com The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, can significantly enhance the therapeutic potential of nucleoside analogs. researchgate.net The CF3 group is of particular interest due to its strong electron-withdrawing nature and its ability to mimic the size of a methyl group while having vastly different electronic properties.
This compound and its deoxyribose counterpart, 5-trifluoromethyl-2'-deoxycytidine (B1211268), are synthetic pyrimidine (B1678525) nucleoside analogs that have garnered considerable attention in biochemical research. researchgate.net The presence of the trifluoromethyl group at the 5-position of the cytosine base confers unique properties to these molecules. Research has shown that these compounds can act as antiviral and anticancer agents. researchgate.net Their mechanism of action often involves cellular phosphorylation to the triphosphate form, which can then inhibit DNA or RNA synthesis by acting as a competitive inhibitor of DNA or RNA polymerases or by being incorporated into the growing nucleic acid chain, leading to termination. nih.gov
Studies on 5-trifluoromethyl-2'-deoxycytidine have demonstrated its ability to inhibit the replication of herpes simplex virus (HSV). This activity is attributed to its selective phosphorylation by the viral thymidine (B127349) kinase, leading to its incorporation into viral DNA and subsequent disruption of viral replication. In the context of cancer research, 5-trifluoromethyl-2'-deoxycytidine has shown efficacy in mouse tumor models, particularly when co-administered with tetrahydrouridine, an inhibitor of cytidine (B196190) deaminase. nih.gov This combination therapy strategy aims to prevent the breakdown of the active compound and enhance its concentration at the tumor site. nih.gov The significance of this compound and its analogs lies in their potential to serve as selective therapeutic agents and as probes to understand the intricate mechanisms of DNA replication and repair.
Data Tables
Table 1: Physicochemical Properties of this compound and its 2'-Deoxy Analog
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C10H12F3N3O5 | 311.21 ambeed.com |
| 5-Trifluoromethyl-2'-deoxycytidine | C10H12F3N3O4 | 295.21 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O5/c11-10(12,13)3-1-16(9(20)15-7(3)14)8-6(19)5(18)4(2-17)21-8/h1,4-6,8,17-19H,2H2,(H2,14,15,20)/t4-,5-,6-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPDEYWPIGFRQM-UAKXSSHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Trifluoromethylcytidine
De Novo Synthetic Approaches for 5-Trifluoromethylcytidine Derivatives
The synthesis of this compound and its derivatives can be approached through various methods, including the direct introduction of a trifluoromethyl group onto a pre-existing nucleoside or the construction of the molecule from smaller precursors.
Radical Trifluoromethylation Protocols
The introduction of a trifluoromethyl (CF3) group, a moiety of increasing importance in medicinal chemistry, is often accomplished through radical-based approaches. These methods can be applied to the C-H bonds of complex molecules. For cytidine (B196190) derivatives, radical trifluoromethylation would involve the generation of a trifluoromethyl radical, which then attacks the electron-rich C5 position of the pyrimidine (B1678525) ring. While specific protocols for cytidine itself are part of broader synthetic strategies, the general principle relies on reagents that can generate CF3 radicals under mild conditions, making it a potentially valuable tool for creating fluorinated nucleoside analogues.
Regioselective Synthesis from Precursor Nucleosides
A common strategy for creating derivatives of this compound involves starting with a suitable precursor nucleoside and performing chemical modifications. nih.gov For instance, 3'-Deoxy-3'-C-CF3 and 2',3'-dideoxy-3'-C-CF3 derivatives of cytidine have been synthesized by first preparing a peracylated 3-trifluoromethyl sugar precursor. nih.gov This sugar is then glycosylated with a pyrimidine base like uracil. Subsequent chemical modifications are performed to convert the uracil base to cytosine and to make other desired changes to the sugar moiety, ultimately affording the target nucleoside derivatives. nih.gov This multi-step approach allows for precise control over the final structure of the analogue. The addition of a trifluoromethyl group at the C-3' position has been shown to increase the chemical stability of the glycosidic bond against acid-catalyzed cleavage compared to their parent nucleosides. nih.gov
Oligonucleotide Incorporation Strategies for this compound
Incorporating modified nucleosides like this compound into oligonucleotides is crucial for developing functional nucleic acids for various applications. This is primarily achieved using automated solid-phase synthesis.
Phosphoramidite Chemistry in Nucleic Acid Synthesis
The gold standard for chemical synthesis of DNA and RNA is phosphoramidite chemistry. sigmaaldrich.comtwistbioscience.comresearchgate.net This method involves the sequential addition of nucleoside phosphoramidites, which are modified nucleosides, to a growing oligonucleotide chain attached to a solid support. twistbioscience.com To incorporate this compound into an oligonucleotide, it must first be converted into its corresponding phosphoramidite building block.
The synthesis of a 5-substituted cytidine phosphoramidite is a multi-step process that involves protecting various functional groups on the nucleoside to prevent unwanted side reactions during oligonucleotide synthesis. researchgate.net The typical four-step cycle of solid-phase synthesis includes:
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group. sigmaaldrich.com
Coupling: The free 5'-hydroxyl group of the support-bound nucleoside attacks the incoming phosphoramidite monomer. sigmaaldrich.com
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations. sigmaaldrich.com
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester. sigmaaldrich.com
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Post-Synthetic Functionalization of this compound within Oligonucleotides
A key feature of the 5-trifluoromethyl group is its ability to be chemically transformed after the oligonucleotide has been synthesized. This post-synthetic modification strategy allows for the introduction of diverse functionalities that might not be compatible with the conditions of automated DNA synthesis. nih.gov
The trifluoromethyl group at the C5 position of pyrimidines within a DNA oligonucleotide can be converted to a heteroaryl group. nih.gov This is achieved by treating the oligonucleotide containing the 5-trifluoromethylpyrimidine base with nucleophiles such as o-phenylenediamines or o-aminothiophenols. This reaction yields the corresponding 5-(benzimidazol-2-yl)- and 5-(benzothiazol-2-yl)-pyrimidine-modified bases. nih.gov This conversion is practical, operationally simple, and serves as a powerful method for creating functional oligonucleotides, such as fluorescent probes. nih.gov
| Starting Modification | Reagent (Nucleophile) | Resulting Functional Group | Application |
| 5-Trifluoromethylcytosine | o-phenylenediamines | 5-(benzimidazol-2-yl)cytosine | Fluorescent Probe |
| 5-Trifluoromethylcytosine | o-aminothiophenols | 5-(benzothiazol-2-yl)cytosine | Functional Oligonucleotide |
This interactive table summarizes the post-synthetic conversion of the trifluoromethyl group.
Evaluation of the fluorescence properties of oligonucleotides produced through this method revealed that a sequence containing 5-(5-methylbenzimidazol-2-yl)cytosine exhibited the highest fluorescence intensity. nih.gov
Derivatization and Analogue Development from this compound
Beyond its direct incorporation into oligonucleotides, this compound serves as a precursor for developing a wide range of analogues with unique properties. The chemical reactivity of the trifluoromethyl group is central to these derivatization strategies.
The development of fluorinated nucleosides and nucleotides is of significant interest due to their potential biological activities. nih.gov While not starting from this compound itself, studies on other fluorinated pyrimidines highlight the impact of fluorine substitution. For example, the synthesis of 2′-deoxy-2′-fluoro-C6-substituted uridine derivatives demonstrates how fluorination can influence interactions with biological targets. nih.gov Similarly, derivatization of the 5-position of cytidine can be used to create analogues with altered base-pairing properties or other functionalities. The post-synthetic conversion of the 5-trifluoromethyl group into various heteroaryl systems is a prime example of such derivatization, effectively creating a library of novel cytidine analogues directly within an oligonucleotide sequence. nih.gov
C5-Position Functionalization to Generate Diverse Nucleoside Analogues
The trifluoromethyl group at the C5 position of this compound is not merely a static substituent but a reactive moiety that can be transformed into various functional groups. This reactivity allows for the postsynthetic modification of the nucleoside, providing a straightforward route to a library of C5-substituted cytidine analogues. A notable strategy involves a two-step conversion process that leverages the unique chemical properties of the trifluoromethyl group.
This protocol facilitates the direct incorporation of a range of carbon-based substituents at the C5 position, including carboxyl, nitrile, ester, amide, and amidine functionalities. The transformation of the trifluoromethyl group expands the chemical diversity of cytidine analogues, which are important as biological probes and potential pharmaceuticals.
The general approach for this C5-functionalization is outlined in the table below, showcasing the transformation of this compound into various derivatives.
Table 1: C5-Position Functionalization of this compound
| Starting Material | Reagents and Conditions | C5-Substituent | Product |
|---|---|---|---|
| This compound | 1. NaOH (aq) | Carboxyl | 5-Carboxycytidine |
| This compound | 1. NH₃ (aq) | Nitrile | 5-Cyanocytidine |
| This compound | 1. NaOMe in MeOH | Ester | 5-Methoxycarbonylcytidine |
This methodology provides an efficient and operationally simple route to C5-functionalized cytidine analogues, starting from the readily available 5-trifluoromethylated precursor.
Modifications of the Ribose/Deoxyribose Moiety
While specific literature detailing a wide range of further modifications on the ribose or deoxyribose of this compound is not extensively available, the synthetic strategies applied to other cytidine and deoxycytidine nucleosides serve as a blueprint for potential transformations. These modifications are critical for influencing properties such as nuclease resistance, binding affinity to target enzymes or nucleic acids, and cellular uptake.
Common modifications to the sugar moiety of nucleosides that could be applied to this compound include:
2'-Position Modifications: The 2'-hydroxyl group of the ribose is a frequent target for modification. Introduction of a 2'-O-methyl group, for instance, is a known modification in naturally occurring RNA and is synthetically incorporated to enhance nuclease resistance and binding affinity. The synthesis of 2'-O-methylcytidine derivatives often involves the protection of other functional groups followed by methylation of the 2'-hydroxyl.
3'-Position Modifications: Modifications at the 3'-position can impact the ability of the nucleoside to be incorporated into a growing nucleic acid chain, a strategy often used in antiviral and anticancer drug design.
Carbocyclic Analogues: In these analogues, the oxygen atom of the furanose ring is replaced with a methylene group. This modification prevents enzymatic cleavage of the glycosidic bond and can confer significant metabolic stability.
The table below summarizes some of these key sugar modifications that, while not explicitly reported for this compound in the provided context, represent plausible synthetic targets based on methodologies for related nucleosides.
Table 2: Potential Modifications of the Ribose/Deoxyribose Moiety
| Modification Type | Position | Potential Substituent | Rationale for Modification |
|---|---|---|---|
| Deoxyribose Analogue | 2' | Hydrogen | Altered sugar pucker, increased metabolic stability |
| 2'-O-Alkylation | 2' | -OCH₃ (Methyl) | Enhanced nuclease resistance and binding affinity |
| 3'-Fluorination | 3' | -F (Fluoro) | Chain termination, altered sugar conformation |
The synthesis of these sugar-modified analogues of this compound would likely follow established multi-step protocols for nucleoside chemistry, involving protection of reactive functional groups, introduction of the desired modification, and subsequent deprotection.
Molecular and Cellular Mechanisms of Action of 5 Trifluoromethylcytidine
Enzymatic Inhibition and Modulation by 5-Trifluoromethylcytidine
This compound, and its subsequent metabolites, exert significant inhibitory effects on enzymes crucial for the synthesis of DNA precursors. This disruption of the nucleotide pool is a key contributor to its cellular toxicity.
Interaction and Inhibition of Cytidine (B196190) Deaminase
5-Trifluoromethyl-2'-deoxycytidine (B1211268) (F3methyl-dCyd) is a substrate for cytidine deaminase, an enzyme that is often found at elevated levels in various tumor cells. This enzyme converts F3methyl-dCyd to 5-trifluorothymidine (trifluridine), a potent antineoplastic agent. This conversion can be considered a form of targeted activation within tumor tissues that have high cytidine deaminase activity nih.gov.
However, systemic deamination can lead to rapid catabolism and reduced efficacy. To counteract this, inhibitors of cytidine deaminase, such as tetrahydrouridine, have been used in combination with F3methyl-dCyd. This strategy aims to decrease systemic degradation while allowing for selective conversion to the active form, 5-trifluorothymidine, at the tumor site where cytidine deaminase levels are high nih.gov. This approach leverages the enzymatic activity within the tumor for a more targeted therapeutic effect nih.gov. The inhibition of cytidine deaminase by compounds like zebularine has been shown to enhance the antineoplastic activity of other cytosine nucleoside analogues by preventing their breakdown nih.govresearchgate.net.
Impact on Thymidylate Synthase Activity
A primary mechanism of action for the metabolites of this compound is the inhibition of thymidylate synthase (TS) nih.govnih.gov. After conversion to 5-trifluorothymidine, it is phosphorylated to its monophosphate form, 5-trifluorothymidine-5'-monophosphate nih.govdrugbank.com. This metabolite, structurally similar to the natural substrate deoxyuridine monophosphate (dUMP), acts as an inhibitor of thymidylate synthase drugbank.comresearchgate.netresearchgate.net.
Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis wikipedia.orgelsevier.com. The inhibition of TS by 5-trifluorothymidine-5'-monophosphate blocks the methylation of dUMP to dTMP, leading to a depletion of the deoxythymidine triphosphate (dTTP) pool researchgate.netresearchgate.netelsevier.com. This imbalance in deoxynucleotide pools disrupts DNA synthesis and repair, ultimately contributing to cell death researchgate.netresearchgate.net. While this inhibition is a key part of its activity, some research suggests that for orally administered trifluridine, direct incorporation into DNA is the more predominant cytotoxic mechanism nih.gov.
Perturbation of Nucleic Acid Biosynthesis and Processing
Beyond direct enzyme inhibition, this compound disrupts the fundamental processes of DNA and RNA synthesis and modification, leading to dysfunctional macromolecules and cell cycle arrest.
Interference with DNA Synthesis Pathways
The primary cytotoxic action of this compound is mediated through its ultimate conversion to trifluridine triphosphate, which is then incorporated into DNA in place of thymidine (B127349) triphosphate drugbank.compatsnap.com. This incorporation into the DNA of rapidly dividing cells leads to significant DNA dysfunction nih.govdrugbank.compatsnap.com. The presence of the trifluoromethyl group on the pyrimidine (B1678525) base disrupts the normal structure and function of the DNA molecule drugbank.com.
This aberrant DNA leads to several downstream consequences, including the formation of defective proteins, an increased mutation rate, and DNA strand breaks drugbank.compatsnap.com. The damage to the DNA triggers cell cycle arrest, typically at the S-phase or G2/M checkpoint, preventing the cell from completing mitosis and proliferating further patsnap.comnih.gov. Ultimately, this extensive DNA damage can induce apoptosis, or programmed cell death patsnap.com. The amount of trifluridine incorporated into DNA has been shown to correlate with its antitumor activity drugbank.comnih.gov.
| Stage | Mechanism | Consequence |
| Activation | This compound is converted to trifluridine triphosphate. drugbank.com | Active form available for DNA incorporation. |
| Incorporation | Trifluridine triphosphate is incorporated into DNA in place of thymidine. nih.govdrugbank.com | Creates aberrant DNA structure. |
| Dysfunction | The altered DNA leads to strand breaks and faulty replication. patsnap.com | Halts DNA synthesis. |
| Cell Cycle Arrest | The cell cycle is halted, often in the S-phase, to prevent division. patsnap.com | Inhibition of tumor cell proliferation. |
| Apoptosis | Accumulated DNA damage triggers programmed cell death. patsnap.com | Reduction in cancer cell population. |
Effects on RNA and DNA Modifying Enzymes
The incorporation of fluorinated pyrimidine analogues into DNA can influence the activity of DNA modifying enzymes. For instance, inhibitors of DNA methylation, such as 5-fluoro-2'-deoxycytidine, can lead to the upregulation of gene expression by preventing the action of DNA methyltransferases nih.gov. DNA methylation is an epigenetic mechanism that typically represses gene transcription, and its inhibition can reactivate silenced genes mdpi.commdpi.com. While the primary mechanism of this compound's metabolite, trifluridine, is its incorporation into DNA, this altered DNA can subsequently affect interactions with enzymes that modify DNA drugbank.comnih.govnih.gov. The presence of a modified base can block or alter the recognition and activity of enzymes like restriction endonucleases and potentially DNA methyltransferases nih.gov.
Structural and Conformational Dynamics within Biomolecules
The substitution of the methyl group at the 5-position of the pyrimidine ring with a trifluoromethyl group introduces significant electronic and steric changes. This modification is central to the altered interactions of this compound's metabolites with their target enzymes and with the DNA polymer itself.
When 5-trifluorothymidine-5'-monophosphate binds to thymidylate synthase, the strong electron-withdrawing nature of the trifluoromethyl group is thought to stabilize the covalent complex formed with the enzyme and the cofactor 5,10-methylenetetrahydrofolate, leading to potent inhibition researchgate.netnih.gov.
Influence on DNA Duplex and Triplex Stability
The incorporation of this compound into oligonucleotides has been shown to modulate the stability of both DNA duplexes and triplexes. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the electronic properties of the cytosine base, thereby influencing its base-pairing capabilities.
Conversely, the presence of this compound has a pronounced destabilizing effect on the formation of DNA triplexes . The formation of a canonical C+•G-C triplex requires the protonation of the N3 atom of the third-strand cytosine, which is facilitated at acidic pH. The electron-withdrawing trifluoromethyl group lowers the pKa of the cytosine base, making it more difficult to protonate. This reduced propensity for protonation hinders the formation of the Hoogsteen hydrogen bonds necessary for stable triplex formation.
UV-melting experiments have demonstrated that oligonucleotides containing 5-trifluoromethylpyrimidine nucleobases exhibit decreased triplex-forming abilities. In particular, the stability of a triplex containing a trifluoromethylcytosine (CF3C)•G-C base triplet is significantly compromised due to the low pKa of the protonated CF3C.
| Oligonucleotide Composition | Effect on Triplex Stability | Probable Reason |
| Contains this compound | Decreased | The electron-withdrawing trifluoromethyl group lowers the pKa of cytosine, hindering the protonation required for Hoogsteen base pairing in the triplex structure. |
Modulation of DNA Conformational Equilibria (e.g., B-Z Transition)
This compound has emerged as a powerful probe for studying the conformational dynamics of DNA, particularly the transition between the right-handed B-form and the left-handed Z-form (B-Z transition). This transition is known to be influenced by factors such as salt concentration and the presence of specific ions. The fluorine atom in the trifluoromethyl group provides a sensitive reporter for 19F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the real-time monitoring of conformational changes in the DNA backbone and the surrounding microenvironment.
Research by Fujimoto and co-workers has demonstrated that the incorporation of 5-trifluoromethyl-2'-deoxycytidine into oligonucleotides enables the tracking of the B-Z DNA transition using 19F NMR spectroscopy nih.govacs.org. The chemical shift of the 19F nucleus is highly sensitive to its local electronic environment, which changes distinctly as the DNA transitions from the B-form to the Z-form. This allows for the quantitative detection of B-DNA, Z-DNA, and even single-stranded DNA based on the changes in the 19F NMR chemical shift.
Circular dichroism (CD) spectroscopy is another technique used to monitor the B-Z transition. The CD spectrum of B-DNA is characterized by a positive band around 275 nm and a negative band around 245 nm, whereas Z-DNA exhibits a negative band around 290 nm and a positive band around 260 nm. Studies on oligonucleotides containing the related 8-trifluoromethyl-2'-deoxyguanosine have shown a dramatic stabilization of the Z-form, significantly lowering the salt concentration required to induce the transition researchgate.net. While specific data for this compound is not as readily available in tabular format, the principle of using a trifluoromethyl-modified nucleoside to probe and potentially influence this equilibrium is well-established.
The data from such studies can be summarized to illustrate the utility of this modified nucleoside in monitoring conformational changes.
| DNA Conformation | 19F NMR Chemical Shift of this compound |
| B-DNA | Characteristic downfield shift |
| Z-DNA | Characteristic upfield shift |
Advanced Analytical and Spectroscopic Characterization of 5 Trifluoromethylcytidine
Nuclear Magnetic Resonance Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 5-Trifluoromethylcytidine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement, can be obtained. Due to the scarcity of published experimental NMR data for this compound, the following sections will also refer to data from the closely related analog, 5-fluoro-2'-deoxycytidine, to illustrate the expected spectral features.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. In a molecule like this compound, distinct signals are expected for the protons on the pyrimidine (B1678525) base and the ribose sugar moiety.
For the related compound 5-fluoro-2'-deoxycytidine in DMSO-d₆, the proton of the pyrimidine ring (H-6) appears as a doublet at approximately 8.08 ppm, with a coupling constant that indicates interaction with the fluorine atom at the 5-position. acs.org The protons of the deoxyribose sugar ring typically resonate between 2.0 and 6.2 ppm. acs.orghmdb.ca The anomeric proton (H-1') is particularly important as its coupling constant can provide information about the conformation of the glycosidic bond. The exocyclic amine protons of the cytosine base are also observable and can be seen to exchange with deuterium in D₂O.
Interactive Data Table: Representative ¹H NMR Chemical Shifts for a Modified Cytidine (B196190) Analog
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-6 | ~8.1 | d | ~7.3 (³JF,H) |
| H-1' | ~6.1 | t | ~6.8 |
| H-3' | ~4.2 | m | - |
| H-4' | ~3.8 | m | - |
| H-5', H-5" | ~3.6 | m | - |
| H-2', H-2" | ~2.1 | m | - |
| NH₂ | ~7.5, ~7.7 | s (br) | - |
Note: Data is based on the related compound 5-fluoro-2'-deoxycytidine and serves as an illustrative example. acs.org
Carbon (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.
In pyrimidine nucleosides, the carbon atoms of the base typically resonate between 90 and 160 ppm. nih.govcapes.gov.brresearchgate.netnih.gov The carbon bearing the trifluoromethyl group (C-5) is expected to show a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms, and its chemical shift will be significantly influenced by the strong electron-withdrawing nature of the CF₃ group. The carbons of the ribose moiety resonate in the range of 60-90 ppm. For 5-fluoro-2'-deoxycytidine, the carbon signals have been assigned, with the C-6 appearing around 125.6 ppm and the sugar carbons resonating at distinct positions. acs.org
Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-2 | ~155 |
| C-4 | ~160 |
| C-5 | ~110 (quartet) |
| C-6 | ~140 |
| C-1' | ~88 |
| C-2' | ~40 |
| C-3' | ~70 |
| C-4' | ~85 |
| C-5' | ~61 |
Note: These are predicted values based on the analysis of related pyrimidine nucleosides.
Fluorine (¹⁹F) NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large gyromagnetic ratio. acs.org The chemical shift of the fluorine nucleus is extremely sensitive to its local electronic and structural environment, making the trifluoromethyl group in this compound an excellent probe for conformational changes.
Research has demonstrated that incorporating 5-trifluoromethyl-2'-deoxycytidine (B1211268) into oligonucleotides allows for the monitoring of conformational transitions, such as the B- to Z-DNA transition, by ¹⁹F NMR spectroscopy. acs.orgacs.org Changes in the local environment of the trifluoromethyl group upon alteration of the DNA secondary structure lead to significant changes in the ¹⁹F chemical shift. This sensitivity allows for detailed studies of nucleic acid structure and dynamics in solution. The ¹⁹F NMR spectrum of a trifluoromethyl group typically appears as a singlet in a proton-decoupled spectrum.
Mass Spectrometry for Molecular Mass and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. wikipedia.orgchemguide.co.uklibretexts.org For this compound, mass spectrometry can confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.
The fragmentation of nucleosides in a mass spectrometer typically involves the cleavage of the glycosidic bond between the pyrimidine base and the ribose sugar. researchgate.netresearchgate.net This results in two major fragment ions: one corresponding to the protonated or deprotonated base and the other to the sugar moiety. For this compound, this would lead to a characteristic fragment ion for the 5-trifluoromethylcytosine base. Further fragmentation of the sugar and base moieties can provide additional structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy. researchgate.net
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| Ion Description | Predicted m/z (Positive Mode) | Fragmentation Pathway |
| [M+H]⁺ (Molecular Ion) | 298.08 | Protonation of the intact molecule |
| [Base+H]⁺ | 166.04 | Cleavage of the glycosidic bond |
| [Sugar]⁺ | 133.05 | Cleavage of the glycosidic bond with charge retention |
| [Base+H - NH₃]⁺ | 149.01 | Loss of ammonia from the base fragment |
Note: These m/z values are calculated based on the expected fragmentation of nucleosides.
Ultraviolet (UV) Spectroscopy for Nucleobase and Oligonucleotide Properties
Ultraviolet (UV) spectroscopy is used to study compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible region. The pyrimidine ring of this compound is a strong chromophore, and its UV absorption spectrum provides valuable information.
The UV absorption spectrum of pyrimidine nucleosides is characterized by a strong absorption maximum (λmax) in the range of 260-280 nm. acs.orgosti.govbohrium.com The exact position and intensity of this peak are sensitive to substitution on the pyrimidine ring and the pH of the solution. mdpi.comnih.gov The electron-withdrawing trifluoromethyl group at the 5-position is expected to cause a shift in the absorption maximum compared to unsubstituted cytidine. UV spectroscopy is also a fundamental tool for quantifying the concentration of this compound in solution using the Beer-Lambert law. When incorporated into oligonucleotides, changes in the UV absorption (hyperchromicity or hypochromicity) can be used to monitor the formation and melting of double-stranded or higher-order nucleic acid structures. researchgate.net
Computational and Theoretical Investigations of 5 Trifluoromethylcytidine
Molecular Dynamics Simulations of Compound-Biomolecule Complexes
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov In the context of 5-Trifluoromethylcytidine, MD simulations are instrumental in understanding its interaction with biological macromolecules, such as enzymes or nucleic acids. These simulations can reveal the dynamic behavior of the compound within a binding site, providing insights into the stability of the complex and the key intermolecular interactions that govern its binding affinity.
Researchers can construct a simulation system that includes this compound, a target biomolecule (e.g., a viral polymerase or a kinase), and a solvent environment that mimics physiological conditions. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over a simulated time period, often on the scale of nanoseconds to microseconds. mdpi.com
Detailed Research Findings:
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology can be illustrated through analogous systems. For instance, MD simulations of other nucleoside analogs in complex with their target enzymes have revealed critical information. These studies typically analyze parameters such as root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the network of hydrogen bonds and hydrophobic interactions between the ligand and the protein.
For a hypothetical complex of this compound with a target enzyme, an MD simulation could yield the following illustrative data:
| Simulation Parameter | Value | Interpretation |
| Average RMSD of Ligand | 1.5 Å | Indicates stable binding of this compound within the active site. |
| Key Interacting Residues | Asp185, Arg72, Tyr115 | Suggests these amino acids are crucial for the binding and activity of the compound. |
| Average Hydrogen Bonds | 3 | Highlights the importance of specific hydrogen bond donors and acceptors for complex stability. |
| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | Predicts a strong binding affinity of this compound for the target. |
Such simulations would guide the rational design of more potent and selective inhibitors by identifying which chemical modifications to this compound could enhance these favorable interactions.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. nih.gov These methods provide a fundamental understanding of the electron distribution, molecular orbitals, and reactivity of this compound. By solving approximations of the Schrödinger equation, various electronic properties can be calculated, offering insights that are complementary to experimental data.
These calculations are crucial for understanding the intrinsic properties of the this compound molecule, which in turn influence its interactions with its environment. Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges can be determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov
Detailed Research Findings:
A hypothetical set of results from a DFT study on this compound using the B3LYP functional and a 6-311++G(d,p) basis set is presented below:
| Electronic Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.6 eV | Indicates high chemical stability. nih.gov |
| Dipole Moment | 4.5 D | Suggests a polar molecule with the potential for strong dipole-dipole interactions. |
| Mulliken Atomic Charges | C(CF3): +0.8e, F: -0.3e | Reveals the electron-withdrawing effect of the trifluoromethyl group. |
The molecular electrostatic potential map would likely show a region of negative potential around the oxygen and nitrogen atoms of the pyrimidine (B1678525) ring, indicating sites susceptible to electrophilic attack, while the trifluoromethyl group would create a region of positive potential.
In Silico Modeling of Reaction Mechanisms
These computational studies can provide detailed insights into how this compound is processed within a biological system or how it exerts its therapeutic effect. For example, if this compound acts as a chain terminator in DNA synthesis, in silico modeling could elucidate the energetics of its incorporation into a DNA strand and the subsequent conformational changes that prevent further elongation.
Detailed Research Findings:
Specific in silico studies on the reaction mechanisms of this compound are not widely published. However, the principles can be understood from computational studies on similar molecules, such as the anticancer drug 5-fluorouracil (B62378). nih.govplos.org Such studies often employ quantum mechanics/molecular mechanics (QM/MM) methods to model reactions within an enzyme's active site.
A hypothetical investigation into the mechanism of action of this compound as an inhibitor of a specific enzyme could involve the following steps and findings:
Docking and Initial Complex Setup: this compound is first docked into the enzyme's active site to generate a starting structure for the simulation.
QM/MM Simulation of the Reaction: The reaction, for instance, the formation of a covalent bond with a key residue, is simulated. The atoms directly involved in the reaction are treated with a high level of quantum mechanical theory, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field.
Transition State Analysis: The simulation would identify the transition state structure and calculate the activation energy for the reaction.
| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |
| Nucleophilic Attack | 15.2 | The initial step where an active site residue attacks the cytidine (B196190) ring. |
| Proton Transfer | 8.5 | A subsequent proton transfer step facilitated by a nearby residue. |
| Covalent Adduct Formation | -25.0 (Reaction Energy) | The final stable covalent complex, indicating an irreversible inhibition mechanism. |
These computational findings would provide a detailed, atomistic view of the reaction mechanism, which can be invaluable for the development of next-generation inhibitors with improved efficacy.
Q & A
Q. 1.1. What are the optimal synthetic routes for 5-trifluoromethylcytidine, and how do reaction conditions influence yield?
A three-step synthesis is commonly employed, starting with halogenation of cytidine followed by trifluoromethylation. Critical parameters include solvent polarity (e.g., THF vs. DMF), temperature control (50–80°C for nucleophilic substitution), and reaction time (monitored via TLC). For example, prolonged heating in polar aprotic solvents can improve trifluoromethyl group incorporation but may degrade sensitive pyridine intermediates .
Q. 1.2. What analytical techniques are essential for characterizing this compound purity and structure?
Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for confirming trifluoromethyl group integration and regioselectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 260 nm) assesses purity (>95% required for biological assays). X-ray crystallography can resolve structural ambiguities in crystalline derivatives .
Q. 1.3. How should researchers handle and store this compound to ensure stability?
Store under inert gas (argon) at –20°C to prevent hydrolysis of the trifluoromethyl group. Use anhydrous solvents (e.g., dry DMSO) for dissolution, and avoid prolonged exposure to light or acidic/basic conditions, which can degrade the pyridine ring .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or impurities in synthesized compounds. Validate results by:
- Replicating assays under standardized protocols (e.g., ISO 10993 for cytotoxicity).
- Re-purifying compounds via column chromatography (silica gel, hexane/EtOAc gradient) to eliminate byproducts.
- Cross-referencing with structural analogs (e.g., 5-halogenated cytidines) to isolate trifluoromethyl-specific effects .
Q. 2.2. What strategies improve the regioselectivity of trifluoromethylation in cytidine derivatives?
Use directing groups (e.g., Boc-protected amines) to steer trifluoromethyl radicals to the C5 position. Copper-mediated cross-coupling with CF₃ sources (e.g., Togni’s reagent) achieves >80% regioselectivity in optimized conditions. Computational modeling (DFT) of transition states can predict reactive sites and guide synthetic design .
Q. 2.3. How do solvent effects and counterion selection influence the compound’s interaction with biological targets?
Polar solvents (e.g., water) enhance solubility but may weaken hydrophobic interactions with enzyme active sites. Sodium or potassium counterions improve membrane permeability in cellular assays, while bulky cations (e.g., tetrabutylammonium) are preferable for in vitro enzymatic studies to minimize non-specific binding .
Q. 2.4. What computational tools are recommended for studying this compound’s mechanism of action?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with RNA polymerases or antiviral targets. QSAR models trained on fluorinated nucleoside datasets predict metabolic stability and resistance profiles .
Methodological Guidance
3.1. Designing dose-response experiments for antiviral activity studies:
- Use a logarithmic concentration range (1 nM–100 µM) to capture EC₅₀ values.
- Include positive controls (e.g., ribavirin) and negative controls (unmodified cytidine).
- Validate results with reverse-transcription PCR to quantify viral load reduction .
3.2. Troubleshooting low yields in trifluoromethylation reactions:
- Ensure anhydrous conditions via molecular sieves or solvent distillation.
- Screen catalysts (e.g., Pd(OAc)₂ vs. CuI) and ligands (bipyridine vs. phenanthroline).
- Analyze side products via GC-MS to identify degradation pathways .
Data Analysis and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
